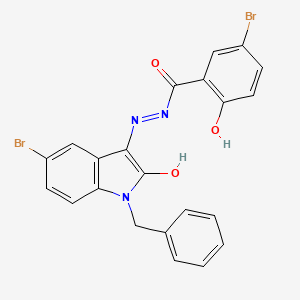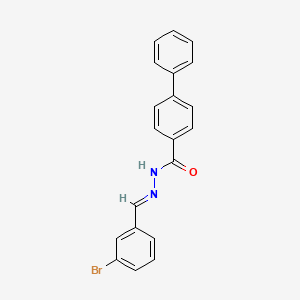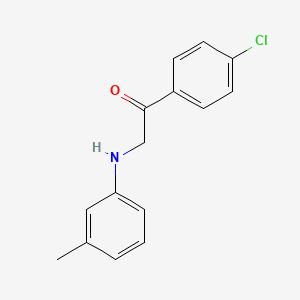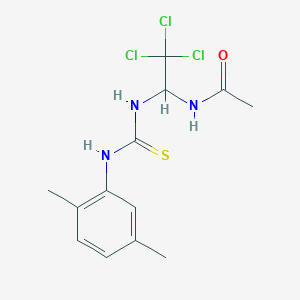
N,N'-bis(7-nitro-9H-fluoren-2-yl)propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide: is an organic compound characterized by the presence of two 7-nitro-9H-fluoren-2-yl groups attached to a propanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide typically involves the following steps:
Nitration of Fluorene: The starting material, fluorene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 7-nitrofluorene.
Formation of 7-nitro-9H-fluoren-2-ylamine: The 7-nitrofluorene is then subjected to a reduction reaction using a reducing agent such as tin(II) chloride in hydrochloric acid to form 7-nitro-9H-fluoren-2-ylamine.
Amidation Reaction: The 7-nitro-9H-fluoren-2-ylamine is reacted with propanediamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide.
Industrial Production Methods
Industrial production of N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large-scale nitration of fluorene using industrial nitrating agents.
Continuous Reduction: Continuous reduction of 7-nitrofluorene using catalytic hydrogenation.
Automated Amidation: Automated amidation using high-throughput reactors and efficient coupling agents.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrosonium derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 7-amino-9H-fluoren-2-yl derivatives.
Substitution: Formation of halogenated or sulfonated fluorenes.
Applications De Recherche Scientifique
N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide has several scientific research applications:
Materials Science: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: Employed in the development of organic photovoltaic cells and field-effect transistors.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: Used as a fluorescent probe for studying cellular processes and imaging applications.
Mécanisme D'action
The mechanism of action of N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide involves:
Interaction with DNA: The compound intercalates into the DNA helix, disrupting the normal function of the DNA and inhibiting replication and transcription.
Inhibition of Enzymes: It can inhibit enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis.
Fluorescent Properties: The compound’s fluorescent properties allow it to be used as a probe for imaging and tracking cellular processes.
Comparaison Avec Des Composés Similaires
N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide can be compared with other similar compounds such as:
N,N’-bis(9H-fluoren-2-yl)propanediamide: Lacks the nitro groups, resulting in different electronic and fluorescent properties.
N,N’-bis(7-amino-9H-fluoren-2-yl)propanediamide: Contains amino groups instead of nitro groups, leading to different reactivity and biological activity.
N,N’-bis(7-nitro-9H-fluoren-2-yl)ethanediamide: Has a shorter ethane backbone, affecting the compound’s flexibility and interaction with biological targets.
N,N’-bis(7-nitro-9H-fluoren-2-yl)propanediamide is unique due to its combination of nitro groups and a propanediamide backbone, which imparts distinct electronic, fluorescent, and biological properties.
Propriétés
Formule moléculaire |
C29H20N4O6 |
|---|---|
Poids moléculaire |
520.5 g/mol |
Nom IUPAC |
N,N'-bis(7-nitro-9H-fluoren-2-yl)propanediamide |
InChI |
InChI=1S/C29H20N4O6/c34-28(30-20-1-5-24-16(11-20)9-18-13-22(32(36)37)3-7-26(18)24)15-29(35)31-21-2-6-25-17(12-21)10-19-14-23(33(38)39)4-8-27(19)25/h1-8,11-14H,9-10,15H2,(H,30,34)(H,31,35) |
Clé InChI |
AKAWUHOIJTWBGJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)NC(=O)CC(=O)NC3=CC4=C(C=C3)C5=C(C4)C=C(C=C5)[N+](=O)[O-])C6=C1C=C(C=C6)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B11711467.png)

![N-(2-Chlorobenzylidene)-N-(4-{4-[(2-chlorobenzylidene)amino]phenoxy}phenyl)amine](/img/structure/B11711477.png)

![1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol](/img/structure/B11711502.png)

![4-fluoro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B11711511.png)

![2-phenyl-N-(2,2,2-trichloro-1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711517.png)
![N-(2,4-Dinitrophenyl)-4-(2-{4-[(2,4-dinitrophenyl)carbamoyl]phenyl}-1,1,1,3,3,3-hexafluoropropan-2-YL)benzamide](/img/structure/B11711519.png)


![2-hydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B11711555.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide](/img/structure/B11711563.png)
